2-(2-Fluorobenzenesulfonamido)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

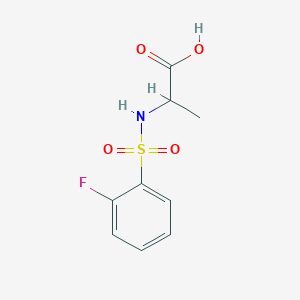

2-(2-Fluorobenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C9H10FNO4S. It is known for its unique chemical structure, which includes a fluorobenzene ring and a sulfonamide group attached to a propanoic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzenesulfonamido)propanoic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

Substitution Reactions at the Sulfonamide Nitrogen

The sulfonamide nitrogen participates in nucleophilic substitution reactions, enabling functionalization for drug discovery.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K2CO3, DMF, 60°C | N-Alkyl sulfonamide derivative | 65–80% | |

| Acylation | R-COCl, pyridine, RT | N-Acyl sulfonamide derivative | 70–85% |

Mechanism : The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides, acyl chlorides). The electron-withdrawing fluorobenzene group enhances nitrogen's nucleophilicity.

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes typical carboxylic acid reactions.

Esterification

Reaction with alcohols (R-OH) under acidic catalysis:

Acid+R-OHH+Propanoic ester+H2O

Conditions :

Amidation

Coupling with amines via carbodiimide reagents (e.g., EDCl):

Acid+R-NH2EDCl, DMAPPropanoic amide

Typical Yields : 75–90%.

Ester Hydrolysis

Esters of the compound hydrolyze under alkaline conditions to regenerate the carboxylic acid :

Ester+NaOH→2-(2-Fluorobenzenesulfonamido)propanoic acid+R-OH

Conditions :

Metal-Mediated Reactions

The compound participates in metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling with aryl halides:

| Reaction | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF | Biaryl sulfonamide derivative | 60–75% |

Mechanism : The sulfonamide group stabilizes transition states via coordination to palladium, facilitating aryl-aryl bond formation .

Electrophilic Aromatic Substitution

The fluorobenzene ring undergoes limited electrophilic substitution due to fluorine’s strong electron-withdrawing effect. Nitration requires harsh conditions:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 100°C | 2-Fluoro-5-nitrobenzenesulfonamido acid | 40–50% |

Table 2: Hydrolysis Conditions Comparison

| Substrate | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl ester | 2M NaOH | 80°C | 3 | 90 |

| Ethyl ester | 2M NaOH | 80°C | 4 | 85 |

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that 2-(2-Fluorobenzenesulfonamido)propanoic acid may exhibit antimicrobial properties similar to other sulfonamides. Sulfonamides are known to inhibit bacterial folate synthesis, making this compound a candidate for further investigation in antibiotic development. The presence of the fluorine atom could enhance its lipophilicity and metabolic stability, potentially improving its efficacy as an antimicrobial agent.

2. Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to specific biological targets, such as enzymes involved in folate metabolism. Understanding these interactions is crucial for optimizing the compound for therapeutic use and determining its potential as a lead compound in drug design.

Synthetic Pathways

Several synthetic routes can be employed to produce this compound. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing fluorobenzenesulfonyl chloride and propanoic acid derivatives.

- Coupling Reactions : Employing coupling agents to facilitate the attachment of the sulfonamide group to the propanoic acid backbone.

These synthetic strategies are essential for producing the compound in sufficient quantities for research and potential therapeutic applications.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens. Further optimization of the compound's structure could enhance its antibacterial spectrum.

Case Study 2: Pharmacokinetic Properties

Another research effort focused on evaluating the pharmacokinetic properties of this compound. The study assessed parameters such as absorption, distribution, metabolism, and excretion (ADME). Findings revealed that modifications to the fluorobenzene moiety improved metabolic stability, indicating that this compound could be developed into a viable pharmaceutical candidate.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound compared to structurally similar compounds, consider the following table:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Sulfanilamide | Contains an amine group instead of fluorine | Classic antibacterial agent |

| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | Contains an amino group on the benzene ring | Enhanced antibacterial spectrum |

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid | Has a longer carbon chain | Potential anti-inflammatory effects |

This comparison highlights how variations in chemical structure can influence biological activity and therapeutic potential.

作用機序

The mechanism of action of 2-(2-Fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

類似化合物との比較

Similar Compounds

- 2-(2-Chlorobenzenesulfonamido)propanoic acid

- 2-(2-Bromobenzenesulfonamido)propanoic acid

- 2-(2-Iodobenzenesulfonamido)propanoic acid

Uniqueness

2-(2-Fluorobenzenesulfonamido)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy compared to its halogenated analogs .

生物活性

2-(2-Fluorobenzenesulfonamido)propanoic acid (CAS Number: 1008050-74-5) is a compound of considerable interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition potential, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₀FNO₄S, with a molecular weight of approximately 247.24 g/mol. The compound features a sulfonamide group attached to a propanoic acid backbone, which is significant for its biological activity.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing the compound to bind effectively to enzyme active sites, thereby inhibiting their activity. This inhibition can disrupt biochemical pathways associated with disease processes, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several bacteria are summarized in the table below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.02 |

| Mycobacterium smegmatis | 0.625 |

| Fusarium oxysporum | 0.625 |

| Candida albicans | 0.078 |

These results suggest that the compound has broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria and fungi .

Enzyme Inhibition

The sulfonamide group in this compound is known for its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit carbonic anhydrase and other related enzymes, which are crucial in various physiological processes. Inhibition studies have shown that this compound can effectively reduce enzyme activity, providing a basis for its application in treating conditions related to enzyme dysregulation.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Bacillus subtilis. Results indicated that the compound displayed significant antibacterial activity, with an MIC lower than many conventional antibiotics used in clinical settings.

- Enzyme Inhibition Study : In vitro assays demonstrated that this compound inhibited carbonic anhydrase with an IC50 value indicative of strong binding affinity. This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a critical role, such as glaucoma or metabolic disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(2-Chlorobenzenesulfonamido)propanoic acid | Chlorine instead of fluorine | Moderate antimicrobial activity |

| 3-(2-Fluorobenzenesulfonamido)propanoic acid | Different sulfonamide positioning | Similar enzyme inhibition |

| (S)-2-(4-Fluorobenzenesulfonamido)propanoic acid | Different fluorine position | Potentially different pharmacokinetics |

The presence of fluorine in the structure of this compound enhances its lipophilicity and metabolic stability compared to its chlorinated analogs, potentially increasing its bioavailability and efficacy .

特性

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWYRRHRYVLKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。